

Application Note and Protocol: Extraction of Jasmine Lactone from Plant Material

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Compound of Interest		
Compound Name:	Jasmine lactone	
Cat. No.:	B1672798	Get Quote

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Introduction

Jasmine lactone ((Z)-7-decen-5-olide) is a key volatile organic compound that contributes significantly to the characteristic sweet, floral, and fruity aroma of jasmine.[1] It is a valuable component in the fragrance, cosmetic, and pharmaceutical industries. While present in the essential oil of various Jasminum species, notably Jasminum grandiflorum and Jasminum sambac, it is often a minor constituent within a complex mixture of aromatic compounds.[2][3] [4] The extraction of jasmine absolute, the concentrated aromatic oil from which jasmine lactone is isolated, is a delicate process due to the heat-sensitive nature of the floral material. [5]

This document provides detailed protocols for two primary industrial methods for extracting jasmine absolute from plant material: traditional Solvent Extraction and modern Supercritical Fluid Extraction (SFE) with CO₂. It also includes a summary of quantitative data for yield and composition, and a brief overview of the biosynthetic pathway of **jasmine lactone**.

Plant Material and Preparation

 Plant Species:Jasminum grandiflorum or Jasminum sambac flowers are most commonly used.[6]



- Harvesting: Flowers must be hand-picked at dawn or during the night when their fragrance is
 most intense, as the concentration of volatile compounds, including precursors to jasmine
 lactone, is at its peak.[4][7]
- Preparation: Freshly harvested, undamaged flowers should be processed immediately to prevent the degradation of aromatic compounds. The plant material should be free of leaves, stems, and other debris.

Extraction Methodologies

Due to the thermal lability of jasmine's aromatic compounds, methods like steam distillation are generally considered unsuitable as they can cause degradation and alter the natural fragrance profile.[5] The following methods are preferred for preserving the delicate aroma.

Protocol 1: Two-Stage Solvent Extraction

This traditional method involves a two-step process to first create a "concrete" using a non-polar solvent, followed by an ethanol wash to produce the "absolute."[5][6]

3.1.1 Stage 1: Concrete Production

- Extraction:
 - Load the fresh jasmine flowers into a stainless-steel extractor vessel.
 - Introduce a non-polar solvent, typically food-grade hexane, into the vessel to fully immerse
 the flowers.[8] The ratio of solvent to plant material can vary but should be sufficient for
 complete submersion and efficient extraction.
 - Allow the flowers to macerate in the solvent at room temperature for several hours. Gentle agitation can improve extraction efficiency.
 - Drain the solvent, now rich in aromatic compounds, waxes, and pigments, from the extractor. This solution is known as the "miscella."
 - Repeat the extraction process on the same batch of flowers 2-3 times with fresh solvent to maximize yield.



Solvent Recovery:

- Combine the miscella from all extraction cycles into a vacuum distillation apparatus.
- Concentrate the miscella under reduced pressure at a low temperature (typically 45-52°C)
 to evaporate and recover the hexane.[9]
- The resulting semi-solid, waxy substance is the jasmine concrete.

3.1.2 Stage 2: Absolute Production

- Ethanol Washing:
 - Place the jasmine concrete into a vessel equipped with an agitator.
 - Add pure, cold ethanol (approx. -15°C to -20°C) to the concrete and agitate the mixture vigorously. The aromatic compounds are soluble in the cold ethanol, while the less-soluble waxes are not.
 - Allow the mixture to stand at a low temperature for 24-48 hours to ensure complete precipitation of the waxes.
- · Filtration and Concentration:
 - Filter the cold ethanol solution to remove the precipitated waxes.
 - Place the filtered ethanol solution into a vacuum distillation unit.
 - Gently heat the solution under reduced pressure to evaporate the ethanol.
 - The highly concentrated, viscous liquid that remains is jasmine absolute.

Protocol 2: Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (CO₂) is a modern, environmentally friendly alternative that avoids residual petrochemical solvents and operates at low temperatures, preserving the integrity of the extract.[8][10]

Preparation:



- Ensure the jasmine flowers are fresh and free of excess moisture.
- Load the flowers into the high-pressure extraction vessel of the SFE system.

Extraction:

- Pressurize the system with CO₂ and bring it to a supercritical state. Optimal conditions for jasmine oil yield have been reported around 200 bar and 325 K (52°C).[11][12]
- Maintain a constant flow of supercritical CO₂ through the extraction vessel. The supercritical fluid acts as the solvent, dissolving the aromatic compounds from the plant matrix.
- The extraction duration typically ranges from 1 to 2 hours.
- Separation and Collection:
 - Route the CO₂-extract mixture from the extraction vessel to a separator vessel.
 - Reduce the pressure and/or adjust the temperature in the separator (e.g., 40-60 bar). This
 change causes the CO₂ to lose its solvent power and return to a gaseous state,
 precipitating the extracted oil.
 - The jasmine extract (often referred to as a CO₂ extract or absolute) collects at the bottom
 of the separator and can be drained.
 - The now-gaseous, pure CO₂ can be re-compressed and recycled back into the system.

Data Presentation

Quantitative yields and composition can vary based on plant cultivar, growing conditions, and extraction parameters.[13] The following tables summarize typical data found in the literature.

Table 1: Physicochemical Properties of **Jasmine Lactone**



Property	Value	Reference
CAS Number	25524-95-2	[1][14]
Molecular Formula	C10H16O2	[1]
Molecular Weight	168.23 g/mol	[1][15]
Appearance	Colorless to pale yellow liquid	[1][14]
Boiling Point	115°C @ 2 mmHg	[1]
Flash Point	110 - 113.1 °C	[14][16]

| Solubility | Soluble in alcohol; insoluble in water |[16] |

Table 2: Typical Extraction Yields for Jasmine Absolute

Extraction Method	Initial Product	Yield from Fresh Flowers	Final Product	Yield from Initial Product	Reference
Solvent Extraction	Concrete	0.17% - 0.33%	Absolute	~50-54%	[8][17][18]

| Supercritical CO2 | Concrete/Oil | 0.23% - 0.33% | Absolute | ~54% |[17] |

Table 3: Major Chemical Constituents of Jasminum grandiflorum Absolute

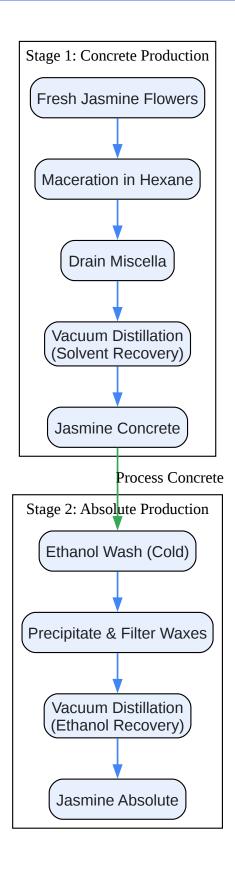


Compound	Typical Percentage (%)	Reference
Benzyl acetate	20 - 37%	[6][19][20]
Benzyl benzoate	10 - 34.7%	[6][19][20]
Phytol	9.69 - 10.9%	[20][21]
Linalool	4.48 - 9.6%	[19][20][21]
Isophytol	3.3 - 8.63%	[19][20][21]
(Z)-jasmone	~5%	[19]
Indole	1 - 5%	[6]

| (E)-jasmolactone | 0.62% |[21] |

Visualization of Protocols and Pathways Experimental Workflows

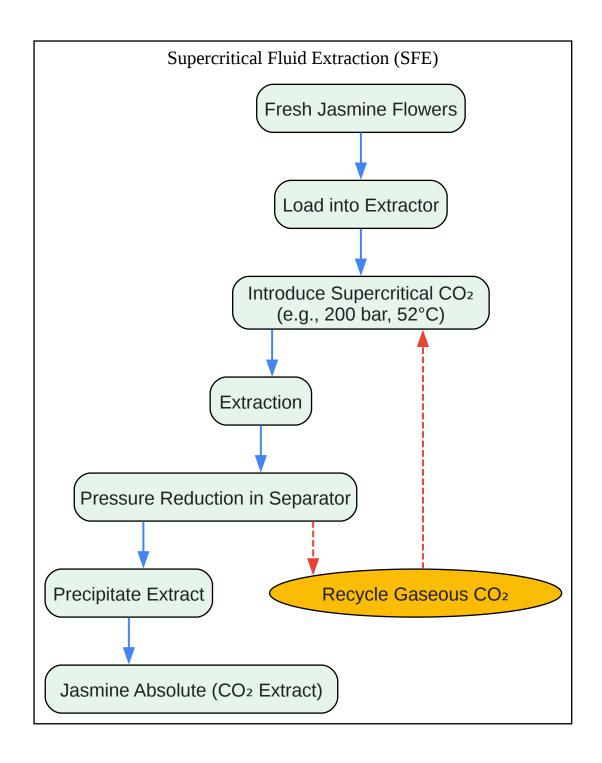




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Caption: Workflow for Two-Stage Solvent Extraction of Jasmine Absolute.





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Caption: Workflow for Supercritical CO2 Extraction of Jasmine Absolute.

Biosynthesis Pathway



Jasmine lactone is formed via the lipoxygenase (LOX) pathway from unsaturated fatty acids. This process is often initiated in response to environmental or mechanical stress on the plant tissue.[22]



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